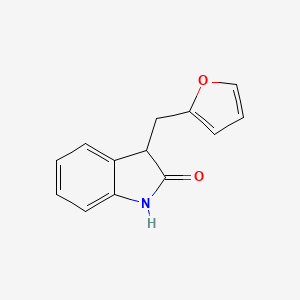![molecular formula C20H12FNS B14126321 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole is a complex organic compound that belongs to the class of thienoindoles These compounds are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole can be achieved through a multicomponent reaction involving sulfur, acetophenones, and indoles. One efficient method involves using a magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent as a green catalyst . This method allows for the one-pot synthesis of diversely functionalized thienoindoles with high yields and minimal environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable synthetic protocols that ensure high purity and yield. The use of recyclable catalysts and readily available starting materials makes the process economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thienoindole core .
Scientific Research Applications
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating neurological diseases and cancer.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]indole: Shares a similar core structure but lacks the fluorophenyl group.
Thieno[2,3-b]indole: Another isomer with different positioning of the thiophene ring.
Benzothienoindole: Contains a benzene ring fused to the thienoindole core.
Uniqueness
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole stands out due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H12FNS |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-[1]benzothiolo[3,2-b]indole |
InChI |
InChI=1S/C20H12FNS/c21-13-9-11-14(12-10-13)22-17-7-3-1-5-15(17)20-19(22)16-6-2-4-8-18(16)23-20/h1-12H |
InChI Key |
FHRSYLXHASWHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)F)C5=CC=CC=C5S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


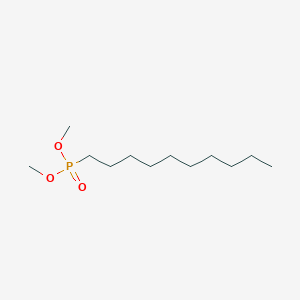
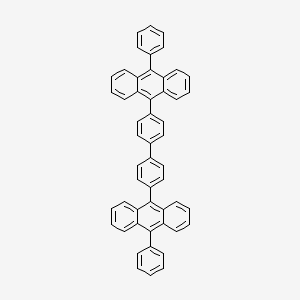
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)
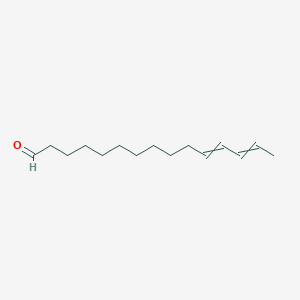

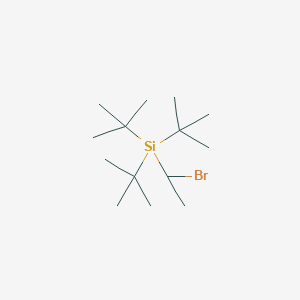
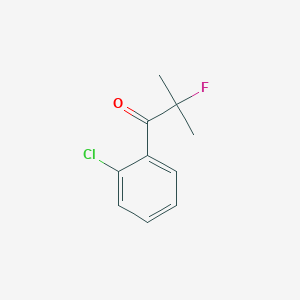
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)

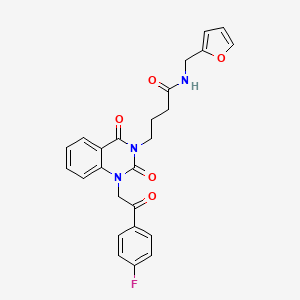


![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
